N-(1,3-benzodioxol-4-ylmethyl)-2-(2-methoxyphenoxy)-N-methylethanamine
Description
N-(1,3-benzodioxol-4-ylmethyl)-2-(2-methoxyphenoxy)-N-methylethanamine: is a complex organic compound characterized by the presence of a benzodioxole ring, a methoxyphenoxy group, and an ethanamine backbone
Properties
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-2-(2-methoxyphenoxy)-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-19(10-11-21-16-8-4-3-7-15(16)20-2)12-14-6-5-9-17-18(14)23-13-22-17/h3-9H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQDSZOOTOJSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1OC)CC2=C3C(=CC=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 2-methoxyphenol, and N-methylethanamine.
Step 1: The first step involves the formation of the benzodioxole ring through a cyclization reaction.
Step 2: The methoxyphenol is then reacted with an appropriate halogenating agent to introduce a leaving group, facilitating the subsequent nucleophilic substitution.
Step 3: The nucleophilic substitution reaction between the halogenated methoxyphenol and the benzodioxole derivative forms the intermediate compound.
Step 4: Finally, the intermediate is reacted with N-methylethanamine under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzodioxole ring, potentially opening the ring structure and forming dihydro derivatives.
Substitution: The ethanamine backbone can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry:
- Potential applications in the development of new materials, such as polymers and resins.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-4-ylmethyl)-2-(2-methoxyphenoxy)-N-methylethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole and methoxyphenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-(1,3-benzodioxol-4-ylmethyl)-2-(2-hydroxyphenoxy)-N-methylethanamine
- N-(1,3-benzodioxol-4-ylmethyl)-2-(2-ethoxyphenoxy)-N-methylethanamine
Comparison:
- N-(1,3-benzodioxol-4-ylmethyl)-2-(2-methoxyphenoxy)-N-methylethanamine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity.
- The hydroxy and ethoxy analogs may exhibit different physical and chemical properties, such as solubility and stability, affecting their suitability for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
